Cas no 1697003-39-6 (1-(5-Chlorothiophen-3-yl)butane-1,3-dione)

1-(5-Chlorothiophen-3-yl)butane-1,3-dione structure
1697003-39-6 structure
商品名:1-(5-Chlorothiophen-3-yl)butane-1,3-dione
CAS番号:1697003-39-6
MF:C8H7ClO2S
メガワット:202.657980203629
CID:5741879
PubChem ID:105557399

1-(5-Chlorothiophen-3-yl)butane-1,3-dione 化学的及び物理的性質

名前と識別子

    • 1-(5-Chlorothiophen-3-yl)butane-1,3-dione
    • EN300-1126150
    • 1697003-39-6
    • 1,3-Butanedione, 1-(5-chloro-3-thienyl)-
    • インチ: 1S/C8H7ClO2S/c1-5(10)2-7(11)6-3-8(9)12-4-6/h3-4H,2H2,1H3
    • InChIKey: MRJNUEUAMLRSMR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=CS1)C(CC(C)=O)=O

計算された属性

  • せいみつぶんしりょう: 201.9855283g/mol
  • どういたいしつりょう: 201.9855283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.328±0.06 g/cm3(Predicted)
  • ふってん: 310.8±32.0 °C(Predicted)
  • 酸性度係数(pKa): 7.97±0.10(Predicted)

1-(5-Chlorothiophen-3-yl)butane-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1126150-10.0g
1-(5-chlorothiophen-3-yl)butane-1,3-dione
1697003-39-6
10g
$4236.0 2023-06-09
Enamine
EN300-1126150-2.5g
1-(5-chlorothiophen-3-yl)butane-1,3-dione
1697003-39-6 95%
2.5g
$1509.0 2023-10-26
Enamine
EN300-1126150-0.25g
1-(5-chlorothiophen-3-yl)butane-1,3-dione
1697003-39-6 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1126150-5g
1-(5-chlorothiophen-3-yl)butane-1,3-dione
1697003-39-6 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1126150-10g
1-(5-chlorothiophen-3-yl)butane-1,3-dione
1697003-39-6 95%
10g
$3315.0 2023-10-26
Enamine
EN300-1126150-0.5g
1-(5-chlorothiophen-3-yl)butane-1,3-dione
1697003-39-6 95%
0.5g
$739.0 2023-10-26
Enamine
EN300-1126150-5.0g
1-(5-chlorothiophen-3-yl)butane-1,3-dione
1697003-39-6
5g
$2858.0 2023-06-09
Enamine
EN300-1126150-0.05g
1-(5-chlorothiophen-3-yl)butane-1,3-dione
1697003-39-6 95%
0.05g
$647.0 2023-10-26
Enamine
EN300-1126150-1g
1-(5-chlorothiophen-3-yl)butane-1,3-dione
1697003-39-6 95%
1g
$770.0 2023-10-26
Enamine
EN300-1126150-1.0g
1-(5-chlorothiophen-3-yl)butane-1,3-dione
1697003-39-6
1g
$986.0 2023-06-09

1-(5-Chlorothiophen-3-yl)butane-1,3-dione 関連文献

1-(5-Chlorothiophen-3-yl)butane-1,3-dioneに関する追加情報

Comprehensive Overview of 1-(5-Chlorothiophen-3-yl)butane-1,3-dione (CAS No. 1697003-39-6)

1-(5-Chlorothiophen-3-yl)butane-1,3-dione, with the CAS number 1697003-39-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This β-diketone derivative features a chlorothiophene moiety, which enhances its reactivity and potential applications in synthetic chemistry. Researchers are increasingly exploring its utility as a building block for heterocyclic compounds, particularly in the development of novel bioactive molecules.

The compound’s unique structure, combining a thiophene ring with a 1,3-diketone functional group, makes it a versatile intermediate for medicinal chemistry applications. Recent studies highlight its role in synthesizing antimicrobial agents and anti-inflammatory compounds, aligning with the growing demand for new therapeutic solutions. Its chloro-substituted thiophene component also contributes to its use in material science, particularly in the design of organic semiconductors and photovoltaic materials.

In the context of green chemistry, 1-(5-Chlorothiophen-3-yl)butane-1,3-dione has been investigated for its potential in sustainable synthesis routes. With the rise of environmentally friendly methodologies, researchers are optimizing its production to minimize waste and energy consumption. This aligns with global trends toward eco-friendly chemical processes, a topic frequently searched in academic and industrial circles.

From a commercial perspective, the compound is gaining traction due to its scalability and compatibility with high-throughput screening platforms. Its CAS number 1697003-39-6 is often referenced in patent literature, underscoring its relevance in intellectual property related to drug discovery and agrochemical innovation. Companies specializing in custom synthesis frequently list it as a key offering, catering to the demand for tailor-made intermediates.

Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to characterize 1-(5-Chlorothiophen-3-yl)butane-1,3-dione, ensuring high purity for research applications. The compound’s stability under ambient conditions further enhances its practicality for laboratory use. Discussions in scientific forums often focus on its synthetic pathways and reaction mechanisms, reflecting the broader interest in organic synthesis optimization.

As the scientific community continues to explore structure-activity relationships (SAR), 1-(5-Chlorothiophen-3-yl)butane-1,3-dione remains a focal point for designing next-generation pharmaceuticals. Its integration into combinatorial chemistry libraries further highlights its value in high-content screening campaigns. With ongoing advancements in cheminformatics and AI-driven drug design, this compound is poised to play a pivotal role in innovative therapeutic development.

In summary, 1-(5-Chlorothiophen-3-yl)butane-1,3-dione (CAS 1697003-39-6) exemplifies the intersection of chemical innovation and practical application. Its multifaceted utility across pharmaceuticals, materials science, and sustainable chemistry ensures its continued relevance in both academic and industrial research. For those seeking reliable synthetic intermediates or exploring cutting-edge chemical entities, this compound offers a compelling case study in modern chemical versatility.

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